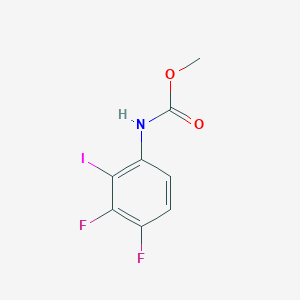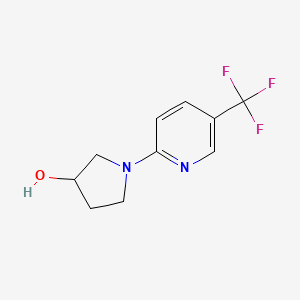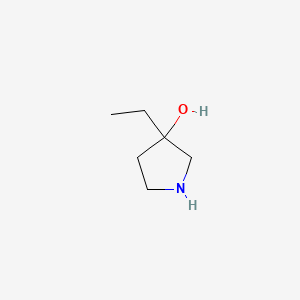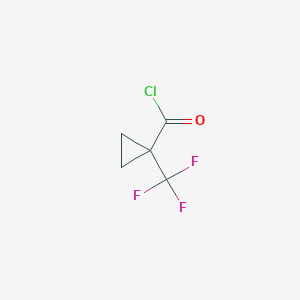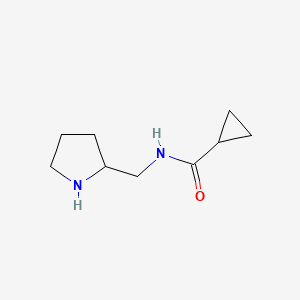
N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide
Descripción general
Descripción
“N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C9H16N2O . It’s a versatile compound used in scientific research, with potential applications in various fields such as drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of “N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide” features a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
1. Antidiarrhoeal Agent
- Application : Used as an antidiarrhoeal agent, showing affinity for sigma receptors based on in vitro studies (Habernickel, 2002).
2. Crystal Structure Analysis
- Application : A derivative of this compound has been used for crystal structure analysis, highlighting molecular orientation and interactions (Artheswari et al., 2019).
3. Synthesis and Chemistry of Pyrrolidines
- Application : Pyrrolidines, including derivatives of this compound, are explored for their synthesis and applications in medicine and industry, such as in dyes or agrochemicals (Żmigrodzka et al., 2022).
4. Ring Opening Reactions and Derivative Formation
- Application : Used in ring opening reactions leading to the formation of new compounds like dibenzoxanthenes and diarylmethane derivatives (Gazizov et al., 2015).
5. Fragment-Based Drug Discovery
- Application : Inhibitors containing cyclopropanecarboxamide structures have been identified using fragment-based screening for targeting specific enzymes (Giannetti et al., 2013).
6. Synthesis of Chiral Compounds
- Application : The compound and its derivatives have been synthesized and analyzed for their chirality, contributing to the field of asymmetric catalysis (Barta et al., 2009).
7. Generation of Azomethine Ylides
- Application : Utilized in the generation and cycloaddition of azomethine ylides for the synthesis of pyrrolidine and pyrrole derivatives (Komatsu et al., 2006).
8. Stereodivergent Synthesis
- Application : Used in stereodivergent synthesis methodology for the creation of complex pyrrolidines (Jackson et al., 2008).
9. Synthesis of Heterocyclic Compounds
- Application : Applied in the synthesis of various heterocyclic compounds, demonstrating versatility in chemical reactions (Calvo et al., 2002).
10. Ionic Liquid Supported Organocatalysts
- Application : Derivatives have been synthesized for use as recyclable catalysts in enantioselective reactions (Yacob et al., 2008).
Propiedades
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-3-4-7)11-6-8-2-1-5-10-8/h7-8,10H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHWJACZMFGQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)
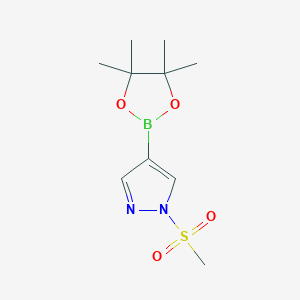

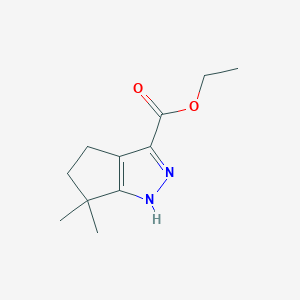
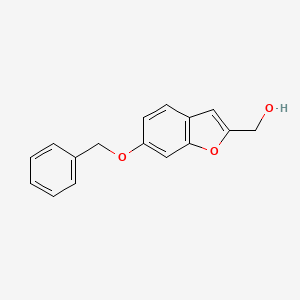
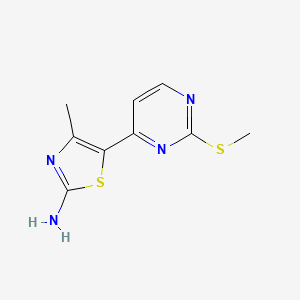
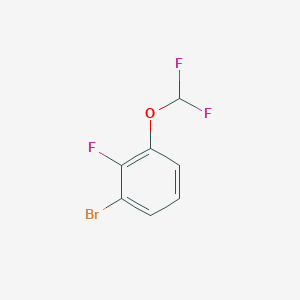
![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
